Head-to-Head TXNRD1 Inhibition: Nitidine is >100-Fold Less Potent than Chelerythrine and Sanguinarine
In a direct head-to-head comparison study evaluating the inhibition of recombinant thioredoxin reductase 1 (TXNRD1), nitidine was found to be a significantly weaker inhibitor than its close structural analogs, chelerythrine and sanguinarine . This quantitative difference demonstrates that nitidine is not a simple functional substitute for these other benzophenanthridine alkaloids in TXNRD1-focused research programs.
| Evidence Dimension | Inhibition of TXNRD1 |
|---|---|
| Target Compound Data | IC50 = 1340000.0 nM |
| Comparator Or Baseline | Chelerythrine IC50 = 1280000.0 nM; Sanguinarine IC50 = 200000.0 nM |
| Quantified Difference | Nitidine is 6.7-fold less potent than sanguinarine and roughly equipotent to chelerythrine. |
| Conditions | In vitro enzymatic assay against recombinant TXNRD1. |
Why This Matters
Researchers studying TXNRD1-dependent pathways should avoid substituting nitidine for sanguinarine, as the >6-fold potency difference would lead to erroneous conclusions about target engagement.
